alpha-Irone discovery and history
alpha-Irone discovery and history
An In-depth Technical Guide to the Discovery and History of alpha-Irone
Executive Summary
Alpha-Irone is a sesquiterpenoid and a key constituent responsible for the characteristic violet and orris aroma. First discovered in 1892 from orris butter, its complex structure was not fully elucidated until 1943.[1] As a group of methylionone odorants, irones, particularly (−)-cis-α-irone, are highly valued in the fragrance and flavor industries.[2] Due to the high cost and lengthy process of natural extraction from the rhizomes of Iris species, numerous synthetic routes have been developed. This guide provides a comprehensive overview of the history, physicochemical properties, synthesis protocols, and production pathways of alpha-Irone, tailored for professionals in research and development.
History and Discovery
The history of irones predates that of the structurally similar ionones. Irones were first discovered in 1892, isolated from orris butter, the essential oil extracted from the rhizomes of iris plants.[1] The structural elucidation of alpha-Irone was a significant challenge and was only accomplished in 1943.[1] Naturally occurring irones develop through the slow oxidative degradation of triterpenoids in the dried iris rhizomes over several years.[2][3] Alpha-Irone is functionally related to alpha-ionone (B122830), being a methyl ketone where a hydrogen at position 5 of the cyclohex-2-en-1-yl ring is substituted by a methyl group.[4]
Physicochemical Properties of alpha-Irone
The quantitative properties of alpha-Irone are summarized in the tables below. Data is compiled from various sources to provide a comprehensive reference.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₄H₂₂O | [1][4] |
| Molecular Weight | 206.32 g/mol | [4][5] |
| CAS Number | 79-69-6 | [5] |
| Appearance | Colorless to Pale Yellow Liquid | [1][6] |
| Density (d₄²⁰) | 0.933 - 0.9360 g/cm³ | [1][5] |
| Boiling Point | 110°C (at reduced pressure) | [1][6] |
| Flash Point | 131°C (267.8°F) | [1] |
| Vapor Pressure | 0.00397 - 0.0053 hPa (@20°C) | [1][6] |
| Log P | >3.80 - 4.4 | [1][6] |
| Refractive Index (n_D²⁰) | 1.490 - 1.50119 | [1][5] |
| Odor Threshold | 7.373 ng/L air |[1] |
Table 2: Spectroscopic and Stereoisomer-Specific Properties
| Isomer Form | Property | Value | Reference(s) |
|---|---|---|---|
| dl-cis-α-Irone | UV max (ethanol) | 227 nm (ε 15400) | [5] |
| Density (d₄²⁰) | 0.9360 | [5] | |
| Refractive Index (n_D²⁰) | 1.50098 | [5] | |
| d-cis-α-Irone | Optical Rotation [α]_D²⁰ | +109° (CH₂Cl₂) | [5] |
| dl-trans-α-Irone | UV max (ethanol) | 229 nm (ε 15450) | [5] |
| Density (d₄²⁰) | 0.9347 | [5] | |
| Refractive Index (n_D²⁰) | 1.50119 | [5] |
| d-trans-α-Irone | Optical Rotation [α]_D²⁰ | +420° (CH₂Cl₂) |[5] |
Synthesis and Experimental Protocols
The high cost of natural extraction has driven the development of various chemical synthesis routes.[1] Industrial preparations have been patented since the late 1950s.[5]
General Synthesis via Pseudoirone Cyclization
A common route for synthesizing irones involves the cyclization of a precursor molecule, pseudoirone. This method allows for the preferential formation of specific isomers like alpha-Irone by selecting the appropriate catalyst.
Experimental Protocol:
-
Condensation: 3,6,7-trimethyl-octa-2,6-dienal is condensed with acetone to yield the acyclic intermediate, Pseudoirone.[1]
-
Cyclization: The Pseudoirone is then treated with an acid catalyst. The choice of catalyst influences the isomeric composition of the final product. For the preferential formation of alpha-Irone, phosphoric acid is often used.[1] Other agents, such as boron trifluoride, have also been employed to produce mixtures rich in specific alpha-irone stereoisomers.[7]
Synthesis from α-Ionone
A specific laboratory-scale synthesis of alpha-Irone starting from alpha-ionone has been documented, involving a Grignard reaction followed by epoxidation and rearrangement.
Experimental Protocol:
-
Grignard Reaction: A solution of 50 g (0.26 mol) of α-ionone in 150 ml of tetrahydrofuran (B95107) is added dropwise over 20 minutes to a Grignard solution pre-prepared from 9.72 g (0.4 mol) of magnesium and 44.9 g (0.42 mol) of vinyl bromide in tetrahydrofuran, maintaining the temperature between 15°C and 20°C.[8] The mixture is stirred for an additional 3 hours at room temperature.[8] Work-up yields crude 9-vinyl-α-ionol.[8]
-
Epoxidation: 53.2 g (0.242 mol) of the crude 9-vinyl-α-ionol is subjected to epoxidation to yield approximately 59.0 g of crude 9-vinyl-α-ionol epoxide.[8]
-
Rearrangement: 58.0 g of the epoxide is dissolved with 26.5 g (0.13 mol) of aluminium isopropylate in 175 ml of isopropanol.[8]
-
Purification: The resulting crude product is purified by distillation over a 20 cm Widmer column to yield olfactorily pure alpha-irone with a boiling point of 73°-74° C./0.3 mmHg.[8]
Production Pathways & Biological Relevance
Alpha-Irone can be obtained via chemical synthesis, extraction from natural sources (native biosynthesis), or through engineered metabolic pathways (artificial biosynthesis).
-
Chemical Synthesis: This route uses non-natural precursors like methyl-3-psi-ionone and acid catalysis, resulting in a racemic mixture of various irone isomers (α, β, and γ).[9]
-
Native Biosynthesis: In Iris species, a bifunctional methyltransferase and cyclase (bMTC) is hypothesized to convert the natural precursor iridal into cycloiridal, which then leads to alpha-irone. This pathway has a theoretical carbon yield of 46.7% from the C30 precursor.[9]
-
Artificial Biosynthesis: This novel approach combines chemical and biological principles. A promiscuous bMTC enzyme is used to convert psi-ionone (which can be derived from lycopene) directly into alpha-irone. This engineered pathway boasts a higher theoretical carbon yield of 65%.[9]
The primary biological relevance of alpha-Irone is its potent olfactory properties. It is a highly sought-after fragrance ingredient used to impart orris root and violet flower notes in perfumes, where it provides tenacity and volume.[1][10] It is also approved for use as a flavoring agent in food products by regulatory bodies such as the FDA and JECFA.[4][11] While extensive research exists on the signaling pathways of molecules with similar names, such as Interferon-alpha, specific intracellular signaling pathways directly modulated by alpha-Irone in mammalian cells are not well-documented beyond the olfactory receptors responsible for its scent perception.
References
- 1. ScenTree - Alpha-irone (CAS N° 79-69-6) [scentree.co]
- 2. Irone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. alpha-Irone | C14H22O | CID 5371002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-Irone [drugfuture.com]
- 6. Irone Alpha | Givaudan [givaudan.com]
- 7. US2517800A - Process for preparing alpha-irone isomers by cyclization of pseudoirones - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. alpha-irone, 79-69-6 [thegoodscentscompany.com]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
